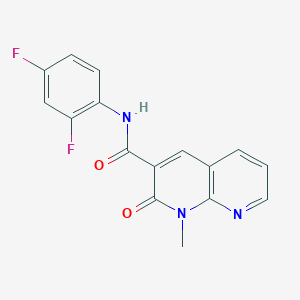

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

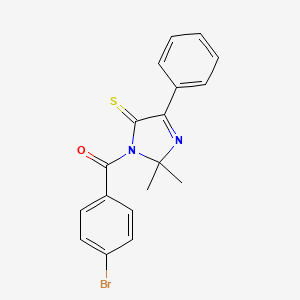

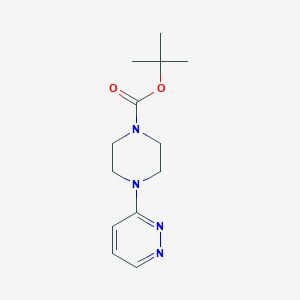

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is a chemical compound with the CAS Number: 492431-12-6 . It has a molecular weight of 264.33 . The IUPAC name for this compound is tert-butyl 4- (3-pyridazinyl)-1-piperazinecarboxylate .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Myocardial Perfusion Imaging Agents

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate derivatives have been explored for their potential in myocardial perfusion imaging (MPI) with positron emission tomography (PET). A study synthesized and evaluated 18F-labeled pyridaben analogs for MPI. These compounds exhibited high heart uptake and low background uptake in mouse and pig models, suggesting their utility in detecting myocardial infarction and ischemia through imaging. The tracer with a shorter radiolabeling side chain showed better stability and faster clearance, indicating its promise as a MPI agent (Mou et al., 2012).

Synthesis and Characterization of Schiff Base Compounds

Research into the synthesis, thermal, X-ray, and density functional theory (DFT) analyses of this compound derivatives has been conducted. These studies focus on the preparation of Schiff base compounds, exploring their molecular and crystal structures. Findings include the characterization of intramolecular hydrogen bonding, indicating the compounds' potential applications in materials science and organic chemistry (Çolak et al., 2021).

Synthetic Methodologies for Anticancer Drugs

Another application involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This research outlines a high-yield synthesis method, contributing to the development of novel anticancer therapeutics. The methodological advancements provide a basis for the efficient preparation of compounds containing the this compound motif, which are important in the fight against cancer (Zhang et al., 2018).

Metalation and Functionalization Studies

Studies on the metalation of tert-butyl sulfoxides, sulfones, and sulfonamides, including pyridazine and pyrazine derivatives, demonstrate the utility of this compound in organic synthesis. These reactions allow for the introduction of various functional groups, facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Turck et al., 1998).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCRBGIXAOVMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)

![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)

![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)

![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)